2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazole ring linked via a sulfanyl group to an acetamide scaffold, which is further substituted with a 5-chloropyridin-2-yl moiety. The benzoxazole core contributes to its aromatic and electronic properties, while the chloro-substituted pyridine enhances lipophilicity and may influence binding interactions in biological systems. Its synthesis typically involves the coupling of 2-chloro-N-(5-chloropyridin-2-yl)acetamide with a benzoxazole thiol derivative under nucleophilic substitution conditions .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-9-5-6-12(16-7-9)18-13(19)8-21-14-17-10-3-1-2-4-11(10)20-14/h1-7H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPZOODGDPHEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Analogs
| Property | Chloro Derivative (Target Compound) | Bromo Derivative (RN 312527-34-7) |
|---|---|---|
| Molecular Formula | C₁₄H₁₀ClN₃O₂S | C₁₄H₁₀BrN₃O₂S |
| Average Mass (g/mol) | 331.76 | 376.22 |
| Key Substituent | 5-Cl-pyridinyl | 5-Br-pyridinyl |
| Potential Impact | Moderate lipophilicity | Increased hydrophobicity |
Heterocyclic Core Variations
Benzothiazole vs. Benzoxazole Derivatives
Replacing the benzoxazole oxygen with sulfur yields N-(1,3-benzothiazol-2-yl)acetamide derivatives. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) exhibits altered electronic properties due to sulfur’s lower electronegativity compared to oxygen. This change can enhance π-π stacking interactions in hydrophobic pockets but may reduce hydrogen-bonding capacity. Crystal structure analyses of benzothiazole derivatives (e.g., N-(1,3-benzothiazol-2-yl)acetamide) reveal distinct packing motifs influenced by S···N interactions, which are absent in benzoxazole analogs .
Pyridazinone-Based Acetamides
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, demonstrate agonist activity against formyl peptide receptors (FPR1/FPR2). Unlike the target compound’s benzoxazole-pyridine system, these molecules employ a pyridazinone core, which introduces additional hydrogen-bonding sites (e.g., carbonyl groups) and modulates calcium mobilization in neutrophils. Such structural differences highlight how heterocycle choice directly impacts pharmacological mechanisms .
Substituent Effects on Pharmacological Activity
Trifluoromethyl and Methoxy Groups
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (EP3348550A1) incorporate trifluoromethyl and methoxy groups. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while methoxy substituents increase solubility through polar interactions.
Thiadiazole and Oxadiazole Linkers
Derivatives such as 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS 573943-43-8) replace the benzoxazole ring with thiadiazole or oxadiazole systems. These heterocycles are more electron-deficient, which may improve binding to electron-rich enzymatic pockets but reduce bioavailability due to increased polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
